molecular formula C13H27ClN2O4 B581914 (S)-tert-Butyl 4-amino-2-((tert-butoxycarbonyl)amino)butanoate hydrochloride CAS No. 250611-08-6

(S)-tert-Butyl 4-amino-2-((tert-butoxycarbonyl)amino)butanoate hydrochloride

Cat. No. B581914
CAS RN: 250611-08-6
M. Wt: 310.819
InChI Key: PIFRQYRFCQGLRI-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-tert-Butyl 4-amino-2-((tert-butoxycarbonyl)amino)butanoate hydrochloride, commonly referred to as (S)-t-Boc-ABAH, is a synthetic amino acid derivative with a wide range of applications in scientific research. It is a versatile amino acid that can be used in a variety of laboratory experiments and is particularly useful in peptide synthesis. It is also used as a building block for the synthesis of various peptide derivatives, such as peptide hormones, peptide antibiotics, and peptide neurotransmitters.

Scientific Research Applications

Synthesis and Molecular Structure

One application involves the synthesis of chiral N-protected amino acid esters, including tert-butyl esters, through the use of urethane N-protected carboxyanhydrides (UNCAs). This process, which treats UNCAs with tert-butanol in the presence of potassium bicarbonate, yields N-protected amino acid tert-butyl esters, demonstrating a straightforward method for obtaining such compounds (Chevallet et al., 2004).

NMR Probes and Medicinal Chemistry

In another application, (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, synthesized as Fmoc-, Boc-, and free amino acids, have been utilized to probe molecular structures through 19F NMR. These amino acids, incorporated into peptides, show distinct conformational preferences and enhance the sensitivity of 19F NMR detection, suggesting their utility in NMR-based probes and medicinal chemistry applications (Tressler & Zondlo, 2014).

Amino Acid Derivatives

The synthesis of tert-butyl aminocarbonate, a novel acylating agent for amines, represents a significant development. This compound has shown remarkable efficiency in acylating different amino acids and amines, retaining its acylating ability even in acidic solutions, thus providing a versatile tool for synthesizing pure BOC-amino acids (Harris & Wilson, 2009).

Protective Group Chemistry

Furthermore, the compound has been instrumental in the development of protective group chemistry. For instance, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline has been shown to be an effective tert-butoxycarbonylation reagent for both aromatic and aliphatic amine hydrochlorides, offering a chemoselective method under mild conditions (Ouchi et al., 2002).

Mechanism of Action

Mode of Action

It is known to be used in the synthesis of peptides and proteins , suggesting that it may interact with amino acids and other components of these macromolecules.

Biochemical Pathways

Given its role in peptide and protein synthesis , it may be involved in processes such as translation, post-translational modifications, and protein folding.

Result of Action

Given its role in peptide and protein synthesis , it may influence the structure and function of these macromolecules.

Action Environment

It is recommended to store the compound under inert gas at 2–8 °c , suggesting that temperature and exposure to oxygen may affect its stability.

properties

IUPAC Name

tert-butyl (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O4.ClH/c1-12(2,3)18-10(16)9(7-8-14)15-11(17)19-13(4,5)6;/h9H,7-8,14H2,1-6H3,(H,15,17);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFRQYRFCQGLRI-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCN)NC(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCN)NC(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 4-amino-2-((tert-butoxycarbonyl)amino)butanoate hydrochloride

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